Cas no 1423117-40-1 (3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol)

3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]octan-3-ol, 3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-
- 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol
-
- インチ: 1S/C16H25N3O/c20-16(9-12-5-6-13(10-16)17-12)11-14-7-8-19(18-14)15-3-1-2-4-15/h7-8,12-13,15,17,20H,1-6,9-11H2
- InChIKey: YNSLELSFZXQKQY-UHFFFAOYSA-N
- SMILES: C12NC(CC1)CC(CC1C=CN(C3CCCC3)N=1)(O)C2
3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149199-2.5g |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 2.5g |
$2240.0 | 2023-06-08 | ||
Enamine | EN300-149199-1.0g |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 1g |
$1142.0 | 2023-06-08 | ||
Enamine | EN300-149199-2500mg |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 2500mg |
$2240.0 | 2023-09-28 | ||
Enamine | EN300-149199-10000mg |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 10000mg |
$4914.0 | 2023-09-28 | ||
Enamine | EN300-149199-0.1g |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 0.1g |
$1005.0 | 2023-06-08 | ||
Enamine | EN300-149199-10.0g |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 10g |
$4914.0 | 2023-06-08 | ||
Enamine | EN300-149199-5.0g |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 5g |
$3313.0 | 2023-06-08 | ||
Enamine | EN300-149199-5000mg |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 5000mg |
$3313.0 | 2023-09-28 | ||
Enamine | EN300-149199-50mg |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 50mg |
$959.0 | 2023-09-28 | ||
Enamine | EN300-149199-250mg |
3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
1423117-40-1 | 250mg |
$1051.0 | 2023-09-28 |
3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-olに関する追加情報
Research Brief on 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1423117-40-1)
The compound 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1423117-40-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a pyrazole moiety, presents a unique scaffold with potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthesis pathways, and therapeutic potential, making it a compound of interest for researchers in medicinal chemistry and neuropharmacology.
Recent investigations into the pharmacological profile of 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol have revealed its affinity for specific neurotransmitter receptors, including dopamine and serotonin receptors. These findings suggest its potential utility in treating psychiatric and neurological disorders such as schizophrenia, depression, and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) has been a focal point of these studies, as it is a critical factor for CNS-targeted therapeutics. Preliminary in vivo studies have demonstrated promising results in animal models, with notable improvements in behavioral outcomes and minimal off-target effects.
The synthesis of 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol has been optimized in recent research to improve yield and purity. Key advancements include the use of catalytic asymmetric synthesis to achieve enantiomeric purity, which is crucial for its pharmacological activity. Researchers have also explored derivatization strategies to enhance its pharmacokinetic properties, such as metabolic stability and oral bioavailability. These synthetic improvements have facilitated more robust preclinical evaluations and have paved the way for potential clinical development.
In addition to its CNS applications, recent studies have investigated the compound's potential in other therapeutic areas. For instance, its anti-inflammatory properties have been evaluated in models of chronic inflammation, with results indicating a possible role in autoimmune diseases. Furthermore, its interaction with ion channels has sparked interest in cardiovascular research, where it may serve as a lead compound for developing novel antihypertensive agents. These diverse applications highlight the versatility of 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol and underscore its importance in multidisciplinary research.
Despite these promising findings, challenges remain in the development of 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol as a therapeutic agent. Issues such as dose-dependent toxicity and long-term safety profiles require further investigation. Additionally, the compound's mechanism of action at the molecular level is not yet fully understood, necessitating more detailed mechanistic studies. Future research directions may include high-throughput screening to identify additional targets, as well as the development of prodrug formulations to enhance delivery and efficacy.
In conclusion, 3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1423117-40-1) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and broad pharmacological potential make it a valuable subject for ongoing and future research. Continued efforts to elucidate its mechanisms, optimize its synthesis, and expand its therapeutic applications will be critical in realizing its full potential in the pharmaceutical industry.
1423117-40-1 (3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol) Related Products
- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)
- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)
- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)
- 23570-43-6(tris(1,10-phenanthroline), dichlororuthenium)




